(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride
Overview
Description
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chiral center, a chlorine atom, and a fluorine atom on the phenyl ring, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 5-chloro-2-fluorophenyl starting material.
Chiral Center Introduction:
Amine Formation: The amine group is introduced via reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the phenyl ring or other functional groups can be achieved using suitable reducing agents.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine: The free base form without the hydrochloride salt.
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride: The enantiomer with the opposite chiral configuration.
(1S)-1-(4-chloro-2-fluorophenyl)ethan-1-amine hydrochloride: A positional isomer with the chlorine atom at a different position on the phenyl ring.
Uniqueness
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1S)-1-(5-chloro-2-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWNGZJNOWRDLV-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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